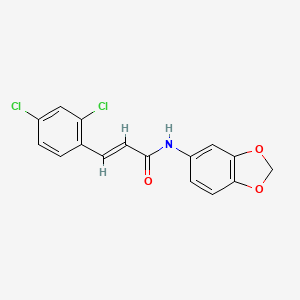![molecular formula C14H13IO2 B5706747 {4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
{4-[(4-iodobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-iodobenzyl)oxy]phenyl}methanol, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP is a white crystalline powder that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
{4-[(4-iodobenzyl)oxy]phenyl}methanol's mechanism of action is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. {4-[(4-iodobenzyl)oxy]phenyl}methanol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been shown to interact with proteins involved in the regulation of cell growth and division, which may explain its potential use in cancer treatment.
Biochemical and Physiological Effects:
{4-[(4-iodobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that {4-[(4-iodobenzyl)oxy]phenyl}methanol can inhibit the growth of cancer cells, induce cell cycle arrest, and cause apoptosis, or programmed cell death. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and to protect against neurotoxicity induced by certain chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[(4-iodobenzyl)oxy]phenyl}methanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, {4-[(4-iodobenzyl)oxy]phenyl}methanol's limitations include its low solubility in water, which can make it difficult to work with in certain experiments, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for {4-[(4-iodobenzyl)oxy]phenyl}methanol research, including its use in the development of new drugs for the treatment of various diseases, its potential as a diagnostic tool for certain conditions, and its use in the synthesis of new organic compounds. Further research is needed to fully understand {4-[(4-iodobenzyl)oxy]phenyl}methanol's mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
{4-[(4-iodobenzyl)oxy]phenyl}methanol can be synthesized using different methods, including the reaction of 4-iodobenzyl alcohol with phenylmagnesium bromide, followed by the reaction with formaldehyde. Another method involves the reaction of 4-iodobenzyl chloride with phenol, followed by the reaction with sodium borohydride. Both methods yield {4-[(4-iodobenzyl)oxy]phenyl}methanol as the final product.
Aplicaciones Científicas De Investigación
{4-[(4-iodobenzyl)oxy]phenyl}methanol has been used in various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as a building block for the synthesis of organic compounds, and as a substrate for enzyme-catalyzed reactions. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been used in the development of new drugs and has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(4-iodophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBYNEHWGIEUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090669.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)


